MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone
Overview
Description
MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone is a synthetic tetrapeptide compound known for its role as an elastase inhibitor. It is cell-permeable and non-cytotoxic, making it useful in various biochemical and physiological studies .
Mechanism of Action
Target of Action
Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone is primarily targeted towards human leukocyte elastase (HLE) . HLE is a serine protease that plays a crucial role in the immune response by degrading proteins of invading pathogens.
Mode of Action
This compound acts as a competitive inhibitor of HLE . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This inhibition is irreversible, meaning that once the compound has bound to the enzyme, it cannot be removed .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may be well absorbed in the body. The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would need to be studied further for a comprehensive understanding.
Result of Action
The primary result of the action of Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone is the inhibition of HLE activity. This can lead to a modulation of the immune response, as HLE plays a crucial role in defending the body against pathogens .
Biochemical Analysis
Biochemical Properties
Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone acts as a competitive inhibitor of human leukocyte elastase (HLE) . It serves as an irreversible inhibitor of trypsin, an enzyme . The compound interacts with these enzymes, inhibiting their function and altering the biochemical reactions they are involved in .
Cellular Effects
The compound’s inhibitory effects on enzymes like HLE have significant impacts on various types of cells and cellular processes. For instance, it influences cell function by altering the activity of these enzymes, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor, binding to the active sites of enzymes like HLE and trypsin, thereby preventing these enzymes from catalyzing their respective reactions .
Metabolic Pathways
Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone is involved in the metabolic pathways related to the enzymes it inhibits, such as HLE and trypsin
Preparation Methods
Synthetic Routes and Reaction Conditions
MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone is synthesized through a series of peptide coupling reactions. The process typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups.
Coupling Reactions: The protected amino acids are coupled sequentially using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the desired tetrapeptide.
Chloromethyl Ketone Formation: The terminal carboxy group is converted to the corresponding chloromethyl ketone using chloromethyl methyl ether in the presence of a base.
Industrial Production Methods
Industrial production of methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: The major products are the corresponding substituted derivatives where the chlorine atom is replaced by the nucleophile.
Hydrolysis Reactions: The major products are the corresponding carboxylic acids and alcohols.
Scientific Research Applications
MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone is widely used in scientific research due to its ability to inhibit elastase. Some of its applications include:
Biochemistry: Used as a specific inhibitor of human leukocyte elastase, aiding in the study of protease functions and mechanisms.
Cell Biology: Employed in cell permeability studies to understand the transport and uptake of peptides in cells.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Methoxysuccinyl-alanyl-alanyl-prolyl-valine p-nitroanilide: Another elastase inhibitor with a similar peptide sequence but different functional group.
Methoxysuccinyl-alanyl-alanyl-prolyl-valine 7-amido-4-methylcoumarin: Used as a fluorescent substrate for elastase activity assays.
Uniqueness
MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone is unique due to its chloromethyl ketone group, which allows for irreversible inhibition of elastase. This property makes it particularly valuable in studies requiring permanent inactivation of the enzyme .
Properties
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32)/t13-,14-,15-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDFLJMBAYGGC-XLPNERPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215459 | |
Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65144-34-5 | |
Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65144-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065144345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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